4-Amino-3-chloro-5-fluorobenzamide
Description
4-Amino-3-chloro-5-fluorobenzamide (CAS: 1823346-42-4) is a halogenated benzamide derivative with the molecular formula C₇H₆ClFN₂O and a molecular weight of 188.59 g/mol . It is primarily utilized in biochemical and pharmacological research, where its amide functional group and halogen substituents (chloro, fluoro) make it a candidate for studying enzyme interactions or drug design. The compound is supplied as a 10 mM solution in solvent, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity . Its solubility can be enhanced via heating to 37°C and sonication, reflecting its sensitivity to environmental conditions .
Properties
IUPAC Name |
4-amino-3-chloro-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKAQWQCFFWKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 3-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-amino-3-chloro-5-fluoroaniline is then reacted with benzoyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
4-Amino-3-chloro-5-fluorobenzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the development of drugs that target specific enzymes or receptors, making it valuable in the design of therapeutic agents for various diseases, including cancer and neurological disorders .
Cytotoxic Prodrugs:
Research has indicated that derivatives of 4-amino-benzamides can be utilized as cytotoxic prodrugs. These compounds can be converted into active drugs through enzymatic cleavage, providing a targeted approach to cancer treatment by selectively releasing active agents in tumor tissues .
Material Science
Advanced Materials:
The compound is also explored in material science for developing advanced materials with tailored properties. Its unique chemical structure contributes to creating polymers and coatings that exhibit specific functionalities, such as enhanced durability or chemical resistance.
Biological Studies
Biochemical Assays:
In biological research, this compound is employed as a probe in biochemical assays. It assists in studying enzyme activities and protein interactions, which are crucial for understanding cellular mechanisms and developing new therapeutic strategies .
Synthesis Routes
The synthesis of this compound typically involves several key steps:
- Nitration: Starting from 3-chloro-5-fluoroaniline, nitration introduces a nitro group at the para position relative to the amino group.
- Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Amidation: The resultant compound is reacted with benzoyl chloride to yield this compound.
Reactivity and Chemical Properties
This compound can undergo various chemical reactions:
- Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution.
- Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to synthesize more complex molecules.
Case Study 1: Cancer Treatment
A study demonstrated that derivatives of 4-amino-benzamides were effective as prodrugs for targeted cancer therapy. These compounds were selectively activated in tumor environments, minimizing systemic toxicity while maximizing therapeutic efficacy .
Case Study 2: Neurological Disorders
Another investigation highlighted the potential of this compound derivatives as allosteric modulators for glutamate receptors, showing promise in treating conditions such as Parkinson's disease and fragile X syndrome .
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Positional Isomerism: 2-Amino-5-chlorobenzamide (CAS: 5202-85-7) shares the benzamide backbone but differs in substituent positions (NH₂ at 2, Cl at 5 vs. NH₂ at 4, Cl at 3 in the target compound). 2-Amino-4-chloro-5-fluorobenzoic acid (CAS: 1022961-12-1) replaces the amide group with a carboxylic acid, increasing acidity (pKa ~2–3) and reducing hydrogen-bonding capacity compared to the target’s amide .
Functional Group Modifications: 3-Chloro-4-ethoxy-5-fluorobenzamide (CAS: 1017778-79-8) substitutes the amino group with an ethoxy (OCH₂CH₃) group. This increases hydrophobicity (logP ~2.5 vs. ~1.8 for the target) and steric bulk, likely reducing solubility in aqueous media . 4-Chloro-3-(trifluoromethyl)-benzenamine (CAS: 351367-77-6) features a trifluoromethyl (CF₃) group instead of fluorine. The strong electron-withdrawing nature of CF₃ may enhance metabolic stability but reduce nucleophilic reactivity compared to the target’s fluoro substituent .
Biological Activity
4-Amino-3-chloro-5-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including structure-activity relationships, anticancer properties, and its effects on various biological targets.
Chemical Structure and Properties
This compound features a benzamide structure with amino, chloro, and fluoro substituents. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzamide, including this compound, exhibit significant anticancer properties. A study highlighted that certain benzamide derivatives have shown cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values of 0.27 mM against MCF-7 breast cancer cells and 0.31 mM against other cancer cell lines, indicating potent anticancer activity compared to standard treatments like hydroxyurea (IC50 = 9.76 mM) .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Studies have shown that benzamide derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds similar to this compound have been identified as RET kinase inhibitors, which play a role in several cancers .
- Receptor Binding : The compound exhibits binding affinity to dopamine D2 and serotonin 5-HT3 receptors, which are implicated in nausea and emesis related to chemotherapy . This dual receptor activity suggests potential applications in managing side effects associated with cancer treatments.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is vital for optimizing the efficacy of this compound. Research indicates that modifications to the benzamide structure can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Amino group | Essential for receptor binding and cytotoxicity |
| Chloro group | Enhances interaction with target proteins |
| Fluoro group | Modulates pharmacokinetic properties |
The combination of these groups appears to enhance the compound's overall potency against cancer cell lines.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A recent study synthesized new benzamide derivatives and tested their cytotoxicity against MCF-7 cells. The results indicated that compounds with similar structures exhibited promising anticancer activities, suggesting further exploration into their therapeutic potential .
- Inhibition Studies : Another research effort focused on the inhibitory effects of benzamides on RET kinase activity. Compounds were evaluated in ELISA-based assays, demonstrating moderate to high potency, indicating that this compound could be a candidate for further development as a targeted therapy for cancers driven by RET signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
